2-(Boc-amino)ethanethiol

Vue d'ensemble

Description

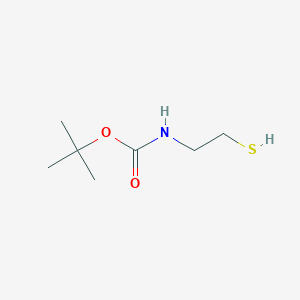

2-(Boc-amino)éthanethiol: , également connu sous le nom de tert-butyl N-(2-mercaptoéthyl)carbamate, est un composé de formule moléculaire C7H15NO2S. Il s'agit d'un réactif de réticulation utilisé dans diverses synthèses organiques. Le composé est caractérisé par la présence d'un groupe thiol et d'un groupe amine protégé par Boc, ce qui en fait un intermédiaire polyvalent dans les réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le 2-(Boc-amino)éthanethiol peut être synthétisé par la réaction du carbamate de tert-butyle avec le 2-bromoéthanethiol en conditions basiques. La réaction implique généralement l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle: La production industrielle de 2-(Boc-amino)éthanethiol suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par distillation ou recristallisation .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le 2-(Boc-amino)éthanethiol peut subir des réactions d'oxydation pour former des disulfures.

Réduction: Le composé peut être réduit pour former le thiol correspondant.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, iode et autres agents oxydants.

Réduction: Dithiothréitol, tris(2-carboxyethyl)phosphine.

Substitution: Halogénoalcanes, chlorures d'acyle.

Principaux produits:

Oxydation: Disulfures.

Réduction: Thiol correspondant.

Substitution: Thioéthers, thioesters.

Applications De Recherche Scientifique

Crosslinking Agent

2-(Boc-amino)ethanethiol serves as a bifunctional crosslinker , enabling the formation of covalent bonds between molecules. The thiol group can form disulfide bonds with other thiol-containing compounds, effectively linking them together. This property is particularly useful in:

- Polymer Chemistry : Enhancing the mechanical properties of polymer networks.

- Biomaterials : Creating stable linkages in tissue engineering applications.

Peptide Synthesis

The Boc protecting group allows for selective modification during peptide synthesis. It temporarily protects the amine functionality while facilitating the formation of peptide bonds with other amino acids. Once the peptide chain is assembled, the Boc group can be removed under mild acidic conditions to reveal the free amine for further modifications. This makes it invaluable in:

- Solid-phase peptide synthesis (SPPS) : Streamlining the assembly of complex peptides.

- Modification of existing peptides : Enabling the introduction of new functional groups.

Drug Delivery Systems

This compound can be utilized in the development of sophisticated drug delivery systems. Its ability to attach targeting groups or functionalities to drug carriers enhances specific delivery and controlled release of therapeutic agents. This application is crucial in:

- Targeted therapy : Improving the efficacy of drugs by directing them to specific cells or tissues.

- Controlled release formulations : Allowing for sustained release profiles that minimize side effects.

Bioconjugation

The combination of an amine and a thiol group makes this compound suitable for bioconjugation processes, which involve linking biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This technique is essential in:

- Biosensing applications : Enhancing sensitivity and specificity in detection methods.

- Targeted drug therapies : Facilitating the attachment of therapeutic agents to specific cellular targets.

Case Studies and Research Findings

- Synthesis of Bifunctional Azobenzene Glycoconjugates :

- Surface Functionalization of Polymers :

- Controlled Antibiotic Release Systems :

Mécanisme D'action

The mechanism of action of 2-(Boc-amino)ethanethiol involves its ability to introduce amine functional groups through thiol-ene click chemistry reactions. The thiol group reacts with alkenes or alkynes to form stable thioether bonds, while the Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine . This dual functionality allows for the precise modification of surfaces and molecules.

Comparaison Avec Des Composés Similaires

Composés similaires:

- tert-Butyl N-(2-mercaptoéthyl)carbamate

- tert-Butyl N-(2-sulfanyléthyl)carbamate

- Acide carbamique, N-(2-mercaptoéthyl)-, ester 1,1-diméthylique

Comparaison: Le 2-(Boc-amino)éthanethiol est unique en raison de sa combinaison d'un groupe thiol et d'un groupe amine protégé par Boc. Cette double fonctionnalité permet des applications polyvalentes à la fois en synthèse organique et en bioconjugaison. Des composés similaires peuvent posséder un groupe thiol ou un groupe amine, mais pas les deux, ce qui limite leur éventail d'applications .

Activité Biologique

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to an ethanethiol moiety. This compound is notable for its applications in organic synthesis, particularly as a bifunctional cross-linker in bioconjugation and drug delivery systems.

Structure and Properties

The structure of this compound includes:

- Amino Group : Provides potential for hydrogen bonding and coordination with metal ions.

- Thiol Group : Known for its antioxidant properties and ability to form disulfide bonds.

- Boc Protecting Group : Offers stability during synthesis and allows selective deprotection.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, its structural components suggest several potential biological interactions:

- Antioxidant Properties : Thiols are recognized for their ability to neutralize free radicals, which could imply that this compound may exhibit similar antioxidant behavior, contributing to cellular protection.

- Drug Delivery Systems : The compound can be utilized in drug delivery applications by attaching targeting groups or functionalities to drug carriers, facilitating specific delivery and controlled release of therapeutic agents.

- Bioconjugation Applications : The combination of amine and thiol groups allows for effective linking of biomolecules, such as proteins and peptides, which is crucial in biosensing and targeted therapies.

The mechanisms by which this compound exerts its effects are primarily based on:

- Disulfide Bond Formation : The thiol group can participate in forming covalent bonds with other thiol-containing molecules, enhancing the stability and functionality of biomolecular constructs.

- Hydrogen Bonding : The amine group can engage in hydrogen bonding interactions, potentially influencing the structure and function of biomolecules it interacts with.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoethanethiol | Contains an amino group and thiol | Lacks protective Boc group; more reactive |

| N-acetylcysteine | Contains a thiol and an acetyl group | Acetylation alters reactivity compared to Boc |

| 3-Mercapto-1-propanamine | Contains a thiol and primary amine | Longer carbon chain; different sterics |

| Cysteamine | Contains a thiol and primary amine | Naturally occurring; no protective group |

Case Studies

- Cross-Linking Applications : Research has demonstrated that this compound serves as an effective bifunctional linker in peptide synthesis. Its ability to form stable disulfide bonds enhances the structural integrity of peptide chains during synthesis processes .

- Drug Delivery Systems : In studies involving targeted drug delivery, this compound was utilized to modify drug carriers, allowing for enhanced specificity in targeting cancer cells. This application highlights its potential in improving therapeutic efficacy through controlled release mechanisms .

- Bioconjugation Techniques : The compound has been employed in bioconjugation strategies where it facilitated the attachment of therapeutic agents to antibodies. This method has shown promise in enhancing the selectivity and potency of therapeutic interventions .

Propriétés

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?

A1: this compound is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, this compound can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []

Q2: How does this compound contribute to the synthesis of nanomaterials?

A2: this compound plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with this compound, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []

Q3: Can this compound be utilized in the development of drug delivery systems?

A3: Yes, this compound has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized this compound in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.